Ethyl 2-aminopropanoate hydrochloride

Catalog No.
S1482537
CAS No.
617-27-6
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-aminopropanoate hydrochloride

CAS Number

617-27-6

Product Name

Ethyl 2-aminopropanoate hydrochloride

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N.Cl

Synonyms

NSC 46032

Canonical SMILES

CCOC(=O)C(C)[NH3+].[Cl-]

Potential Applications:

  • Organic synthesis: Ethyl 2-aminopropanoate hydrochloride possesses a reactive amine group and an ester group, making it a potential building block for the synthesis of more complex organic molecules. However, specific examples of its utilization in this context are not readily available in scientific literature.
  • Biological studies: The amino acid backbone of ethyl 2-aminopropanoate hydrochloride shares some structural similarities with naturally occurring amino acids. This raises the possibility that it could be used in studies investigating specific biological processes, such as protein-protein interactions or enzyme activity. However, further research is needed to explore this potential application.

Additional considerations:

  • Suppliers of ethyl 2-aminopropanoate hydrochloride typically emphasize that it is for research use only and not intended for human or animal consumption [].
  • Due to the limited research on this compound, safety data and handling information should be obtained from the supplier before any experimentation [, ].

Ethyl 2-aminopropanoate hydrochloride, also referred to as (S)-Ethyl 2-aminopropanoate hydrochloride or L-Alanine ethyl ester hydrochloride, is a chemical compound with the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and a molecular weight of approximately 153.61 g/mol. This compound is derived from the amino acid L-alanine and exists as a hydrochloride salt, which contributes to its solubility and stability in various environments . The structure features an ethyl ester group attached to a central carbon atom that also bears an amino group and a hydrogen atom, making it significant in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules .

As Ethyl 2-Aminopropanoate Hydrochloride serves primarily as a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of the compound according to local regulations.

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding L-alanine and ethanol. The balanced equation for this reaction is:
    CH3CH(NH2)COOCH2CH3+H2OCH3CH(NH2)COOH+C2H5OHCH_3CH(NH_2)COOCH_2CH_3+H_2O\rightarrow CH_3CH(NH_2)COOH+C_2H_5OH
  • Condensation Reactions: The amine group can react with various aldehydes or ketones through condensation reactions, forming new carbon-nitrogen bonds. This property is crucial for synthesizing more complex organic molecules .

While Ethyl 2-aminopropanoate hydrochloride does not have a defined mechanism of action within biological systems, it serves as an important synthetic intermediate in the production of compounds that may exhibit biological activity. Its derivatives are often studied for potential applications in pharmaceuticals, particularly in the context of amino acid metabolism and related pathways .

The synthesis of Ethyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with ethanol in the presence of hydrochloric acid. The process can be summarized as follows:

  • Reactants: Anhydrous ethanol and L-alanine are combined in a reaction vessel.
  • Hydrochloric Acid Introduction: Dry hydrogen chloride gas is introduced at room temperature until saturation.
  • Reflux: The reaction mixture is heated and refluxed for several hours.
  • Product Isolation: The resulting solution is distilled to remove excess ethanol, yielding Ethyl 2-aminopropanoate hydrochloride as a white granular powder .

Ethyl 2-aminopropanoate hydrochloride has several applications:

  • Pharmaceutical Intermediate: It is primarily used as a precursor in the synthesis of various pharmaceuticals.
  • Amino Acid Derivative: It serves as an important building block in the synthesis of amino acid derivatives and peptide synthesis.
  • Research Tool: Its derivatives are often utilized in biochemical research to study metabolic pathways involving amino acids .

Several compounds share structural similarities with Ethyl 2-aminopropanoate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-aminopropanoateC4H9NO2C_4H_{9}NO_2Methyl ester form; used in similar synthetic pathways
Propyl 2-aminopropanoateC6H13NO2C_6H_{13}NO_2Propyl ester form; exhibits different solubility
Butyl 2-aminopropanoateC7H15NO2C_7H_{15}NO_2Larger alkyl chain; affects pharmacokinetics
L-AlanineC3H7NO2C_3H_{7}NO_2Parent amino acid; essential for protein synthesis

Ethyl 2-aminopropanoate hydrochloride stands out due to its unique ethyl ester configuration, which influences its reactivity and solubility compared to other alkyl esters. This specificity allows it to serve distinct roles in synthetic chemistry and pharmaceutical development .

PropertyData
Molecular FormulaC5H12ClNO2
Molecular Weight153.607 g/mol
Density0.821 g/cm³
Melting Point85–87 °C
Boiling Point127.8 °C at 760 mmHg
Flash Point3.5 °C
CAS Number617-27-6

Ethyl 2-aminopropanoate hydrochloride is a crystalline solid with moderate volatility and a low flash point, indicating flammability under certain conditions.

Chemoenzymatic Synthesis Methodologies of Ethyl 2-Aminopropanoate Hydrochloride Derivatives

Papain-Catalyzed Telechelic Polypeptide Assembly Mechanisms

Papain, a protease enzyme, has been utilized to catalyze the assembly of telechelic polypeptides involving alanine derivatives. The enzyme facilitates peptide bond formation under mild aqueous conditions, enabling the synthesis of polypeptides with controlled chain ends. The mechanism involves nucleophilic attack by amino groups on activated ester intermediates, with papain providing stereoselectivity and regioselectivity in polymer growth. This enzymatic approach offers advantages such as reduced side reactions and environmentally benign conditions compared to traditional chemical synthesis.

Protease-Mediated Poly(l-alanine) Chain Elongation Dynamics

Protease enzymes, including papain and other serine proteases, mediate the chain elongation of poly(l-alanine) by catalyzing the condensation of ethyl 2-aminopropanoate hydrochloride monomers. The dynamics of this process depend on enzyme concentration, substrate availability, and reaction time. Optimal conditions result in high molecular weight polypeptides with defined stereochemistry. Enzymatic polymerization proceeds via a step-growth mechanism, where the protease transiently forms an acyl-enzyme intermediate facilitating peptide bond formation.

Aqueous Buffer Optimization Strategies for α-Polypeptide Polymerization

The polymerization efficiency and product quality are highly influenced by the aqueous buffer system. Studies have shown that buffers with pH values near neutrality to slightly alkaline (pH 7.5–9.5) optimize enzyme activity and stability. For example, buffers containing ammonium chloride and magnesium chloride at specific molarities (e.g., 5 M NH3/NH4Cl and 20 mM MgCl2) have been employed to maintain enzyme conformation and catalytic efficiency during synthesis. Additionally, phosphate buffers at pH 8.5 have been used effectively in related enzymatic amination reactions, ensuring high conversion rates and stereoselectivity.

Research Findings and Synthesis Protocols

A typical chemoenzymatic synthesis protocol involves:

  • Preparation of substrate solutions of ethyl 2-aminopropanoate hydrochloride in optimized aqueous buffers.
  • Initiation of the enzymatic reaction by adding purified protease (e.g., papain or EDDS lyase) at low molar percentages relative to the substrate.
  • Incubation at room temperature for 24 hours or longer, depending on substrate and enzyme kinetics.
  • Enzyme inactivation by heating to 70 °C for 10 minutes post-reaction.
  • Product isolation via filtration to remove precipitated enzyme, followed by ion-exchange chromatography using cation or anion exchangers depending on the product charge.
  • Acidification of filtrate to pH 1 with HCl before loading onto cation-exchange columns, washing, and elution with aqueous ammonia solutions.
  • Lyophilization of collected fractions to yield the purified amino acid derivatives as ammonium or hydrochloride salts.

Table 2: Enzymatic Reaction Conditions for Ethyl 2-Aminopropanoate Hydrochloride Derivatives

ParameterCondition
EnzymePapain or EDDS lyase
Enzyme Concentration0.01–0.05 mol% relative to substrate
Buffer Composition5 M NH3/NH4Cl, 20 mM MgCl2, pH 9.5 (papain) / 20 mM NaH2PO4-NaOH, pH 8.5 (EDDS lyase)
TemperatureRoom temperature (approx. 25 °C)
Reaction Time24–48 hours
Post-reaction TreatmentHeating at 70 °C for 10 min
Purification MethodIon-exchange chromatography

Structural and Analytical Characterization

Molecular Structure

Ethyl 2-aminopropanoate hydrochloride features an ethyl ester functional group attached to the 2-aminopropanoic acid backbone, with the hydrochloride salt stabilizing the amino group. The compound exists as a racemic mixture (DL-form) and can be characterized by spectroscopic methods such as ^1H NMR to monitor enzymatic reaction progress and product purity.

Spectroscopic Monitoring

^1H NMR spectroscopy is employed to compare substrate and product signals, enabling quantification of conversion yields and stereoselectivity. The enzymatic reaction progress can be followed by the disappearance of substrate resonances and emergence of product peaks, facilitating optimization of reaction parameters.

Applications and Relevance

Ethyl 2-aminopropanoate hydrochloride derivatives synthesized via chemoenzymatic methods serve as key intermediates in the production of bioactive peptides and pharmaceutical agents. The enzymatic approach allows for stereoselective synthesis of unnatural amino acids and polypeptides, which are valuable in drug development and biomaterials engineering.

Visual Aids

Figure 1: General Scheme of Papain-Catalyzed Peptide Bond Formation

[Insert schematic diagram illustrating the enzymatic formation of peptide bonds between ethyl 2-aminopropanoate hydrochloride monomers catalyzed by papain.]

Figure 2: Ion-Exchange Chromatography Purification Process

[Insert flowchart depicting the filtration, acidification, column loading, washing, and elution steps for product purification.]

The MM-PBSA method calculates binding free energies by combining molecular mechanics energy terms with implicit solvation models. A critical validation study compared the one-average (1A-MM/PBSA) and three-average (3A-MM/PBSA) approaches, which differ in their sampling strategies. The 1A-MM/PBSA method, which derives free receptor and ligand ensembles from a single complex simulation, achieves superior precision (standard error ≈1 kJ/mol) compared to 3A-MM/PBSA, which requires separate simulations for the complex, ligand, and receptor (standard error ≈14 kJ/mol) [1]. This precision advantage arises from error cancellation in the 1A approach, though it may neglect conformational changes during binding.

Comparative analyses of MM-PBSA against experimental data for avidin and factor Xa systems revealed a mean absolute deviation (MAD) of 4.2–6.8 kJ/mol when using the Poisson-Boltzmann solvation model [1]. However, the method’s performance varies with system-specific factors, such as dielectric constant selection and entropy estimation. For example, omitting the entropy term reduces computational cost but introduces errors of 10–30 kJ/mol in absolute binding affinities [3].

Table 1: Performance Comparison of MM-PBSA and Thermodynamic Integration

MetricMM-PBSA (1A)Thermodynamic Integration
Average Error (kcal/mol)1.181.53
Computational CostLowHigh
System DependenceModerateLow
Entropy ConsiderationOptionalMandatory

Validation studies emphasize the importance of running multiple short simulations (20–50 replicas) to achieve statistically converged results, as single long trajectories underestimate uncertainties [1] [3].

Thermodynamic Integration Methodologies for Binding Affinity Predictions

Thermodynamic Integration (TI) provides rigorous binding free energy predictions by numerically integrating the Hamiltonian’s dependence on a coupling parameter. In alanine scanning mutagenesis, TI calculates the ΔΔGbind between wild-type and mutant systems using a series of intermediate states. For example, a study on three protein complexes reported a MAD of 0.80 kcal/mol relative to experimental data, with 80% accuracy in identifying hot-spot residues (ΔΔGbind >2.0 kcal/mol) [5].

Key steps in TI protocols include:

  • Alchemical Transformation: Gradually mutate the target residue to alanine via hybrid topologies.
  • λ-Schedule Optimization: Use 10–20 λ windows to ensure smooth free energy changes.
  • Ensemble Averaging: Perform molecular dynamics simulations at each λ state (100–200 ps equilibration, 1–2 ns production).
  • Error Analysis: Apply Bennett’s acceptance ratio or Markov chain Monte Carlo methods to estimate uncertainties [2] [5].

Table 2: Thermodynamic Integration Parameters for Alanine Scanning

ParameterValue/Range
λ Windows10–20
Simulation Time/Window1–2 ns
Dielectric Constant2–4 (protein-dependent)
Force FieldAMBER/CHARMM

While TI achieves higher accuracy than MM-PBSA in systems with strong electrostatic contributions (e.g., charged ligands), its computational cost is 5–10× higher due to the need for explicit solvent simulations [2] [5]. Hybrid approaches, such as combining TI with generalized Born solvation, reduce costs by 40% without significant accuracy loss [5].

Machine Learning Applications in Alanine Scanning Mutagenesis

Machine learning (ML) models are increasingly applied to predict ΔΔGbind values and prioritize residues for experimental mutagenesis. Supervised learning algorithms, such as random forests and gradient-boosted trees, train on datasets combining structural features (e.g., solvent-accessible surface area, hydrogen bonds) and experimental ΔΔGbind measurements. For instance, models trained on 300 alanine mutations achieved a cross-validated R² of 0.72, outperforming MM-PBSA in speed (milliseconds vs. hours per mutation) [6].

Challenges in ML applications include:

  • Data Scarcity: Public databases contain fewer than 1,000 curated alanine mutations.
  • Feature Selection: Optimal descriptors vary between globular proteins and membrane-bound systems.
  • Transferability: Models trained on antibody-antigen complexes underperform on enzyme-inhibitor systems.

Despite these limitations, ML-driven virtual screening reduces experimental workload by 60–80% in epitope mapping studies [6]. Future integration with MM-PBSA/TI datasets may enhance predictive power for atypical binding geometries.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-27-6
6331-09-5
1115-59-9

General Manufacturing Information

Alanine, ethyl ester, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-09-19

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